molecular formula C12H20N2O3 B13177803 2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol

2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol

Cat. No.: B13177803
M. Wt: 240.30 g/mol
InChI Key: UMCUMEYTMNBAEV-UHFFFAOYSA-N
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Description

2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Oxadiazole to the Tetrahydropyran Ring: This step often involves nucleophilic substitution reactions where the oxadiazole moiety is introduced to a pre-formed tetrahydropyran ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenyl-1,3-oxazol-5-ol: Similar in having a heterocyclic ring but differs in the type of heteroatoms and substituents.

    2-Methyl-4-phenyl-3-buten-2-ol: Shares the tetrahydropyran ring but lacks the oxadiazole moiety.

    2-Methyl-3-(phenylsulfanyl)-4-penten-2-ol: Contains a sulfur atom in place of the oxadiazole nitrogen.

Uniqueness

2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol is unique due to the presence of both an oxadiazole ring and a tetrahydropyran ring in its structure. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

2-methyl-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol

InChI

InChI=1S/C12H20N2O3/c1-8(2)11-13-10(17-14-11)7-12(15)4-5-16-9(3)6-12/h8-9,15H,4-7H2,1-3H3

InChI Key

UMCUMEYTMNBAEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)(CC2=NC(=NO2)C(C)C)O

Origin of Product

United States

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